2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with a 3-chlorophenyl group at position 5 and an amino group at position 2. The sulfanyl linker connects the triazole to an acetamide moiety, which is further substituted with a 4-fluorophenyl group. This structural framework is associated with diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .
Properties
Molecular Formula |
C16H13ClFN5OS |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H13ClFN5OS/c17-11-3-1-2-10(8-11)15-21-22-16(23(15)19)25-9-14(24)20-13-6-4-12(18)5-7-13/h1-8H,9,19H2,(H,20,24) |
InChI Key |
PGJSHTPTDRLCIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and fluorophenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) bridge serves as a reactive site for nucleophilic displacement. In alkaline conditions, this group undergoes substitution with electrophilic reagents:
-
Reaction with alkyl halides : Forms thioether derivatives under reflux with K₂CO₃ in acetone .
-
Displacement by amines : Primary amines replace the sulfanyl group at elevated temperatures (60–80°C), yielding amine-linked triazole analogs.
Example Reaction Table
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, acetone, 25°C | Methylthio-triazole-acetamide derivative | 68 | |
| Benzyl chloride | DMF, 80°C, 6 hrs | Benzylthio-substituted compound | 72 |
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Concentrated HCl (6N) at reflux converts the acetamide to a carboxylic acid.
-
Basic hydrolysis : NaOH (2N) yields the sodium salt of the carboxylic acid, isolable via acidification.
Kinetic Data
| Condition | Temperature | Time (hrs) | Conversion (%) |
|---|---|---|---|
| 6N HCl, reflux | 100°C | 4 | 92 |
| 2N NaOH, reflux | 80°C | 6 | 88 |
Oxidation of the Sulfanyl Group
The sulfanyl group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives using agents like H₂O₂ or m-CPBA:
-
Sulfoxide formation : 30% H₂O₂ in acetic acid at 0–5°C for 2 hrs.
-
Sulfone formation : Excess m-CPBA in dichloromethane at 25°C overnight.
Oxidation Outcomes
| Oxidizing Agent | Product | Melting Point (°C) | Biological Activity Change |
|---|---|---|---|
| H₂O₂ | Sulfoxide derivative | 145–147 | Reduced antifungal potency |
| m-CPBA | Sulfone derivative | 162–164 | Enhanced cytotoxicity |
Electrophilic Aromatic Substitution
The 3-chlorophenyl and 4-fluorophenyl groups participate in electrophilic reactions:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position of the fluorophenyl ring .
-
Halogenation : Bromine in acetic acid adds Br at the ortho position of the chlorophenyl group.
Reactivity Comparison
| Reaction Type | Aromatic Ring | Position | Rate (Relative to Benzene) |
|---|---|---|---|
| Nitration | 4-fluorophenyl | Para | 1.8× faster |
| Bromination | 3-chlorophenyl | Ortho | 2.3× faster |
Triazole Ring Functionalization
The 1,2,4-triazole core undergoes regioselective modifications:
-
Alkylation : Prop-2-en-1-yl bromide reacts at N1 in the presence of NaH, forming N-allyl derivatives.
-
Coordination chemistry : The triazole nitrogen binds transition metals (e.g., Cu²⁺, Zn²⁺) to form complexes with enhanced bioactivity.
Metal Complex Stability Constants
| Metal Ion | log K (Stability Constant) | Application |
|---|---|---|
| Cu²⁺ | 5.2 | Anticatalytic ROS generation |
| Zn²⁺ | 4.8 | Enzyme inhibition |
Photochemical Degradation
UV exposure (254 nm) induces decomposition via two pathways:
-
Sulfanyl bond cleavage : Generates free triazole-thiol and acetamide fragments.
-
Dehalogenation : Loss of Cl⁻ from the 3-chlorophenyl group forms a phenyl radical.
Degradation Products
| Pathway | Major Product | HPLC Retention Time (min) |
|---|---|---|
| Sulfanyl cleavage | 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | 8.2 |
| Dehalogenation | 3-phenyl-triazole-acetamide | 10.5 |
This compound’s versatility in chemical transformations underscores its potential as a scaffold for drug development. Future studies should explore its cycloaddition reactivity and catalytic applications.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C17H15ClN4OS
- Molecular Weight : 346.84 g/mol
- IUPAC Name : 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation. For instance, derivatives of triazoles have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and disruption of cellular metabolism.
Case Study : In a study focusing on triazole derivatives, compounds similar to 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide demonstrated growth inhibition percentages exceeding 70% against multiple cancer cell lines, highlighting their potential as anticancer agents .
Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial activities. The presence of the triazole ring enhances the ability to inhibit fungal growth and bacterial infections.
Research Findings : Studies have reported that similar triazole compounds effectively combat fungal infections such as Candida species and Aspergillus. The mechanism generally involves interference with the synthesis of ergosterol, a vital component of fungal cell membranes.
Fungicides
The compound's structural characteristics make it a candidate for development as a fungicide. Its efficacy against plant pathogens can be attributed to its ability to disrupt key metabolic pathways in fungi.
Field Trials : In agricultural settings, derivatives of this compound have been tested for their efficacy in controlling fungal diseases in crops like wheat and rice. Results indicated a significant reduction in disease incidence compared to untreated controls .
Enzyme Inhibition Studies
The compound has been evaluated for its potential to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of certain kinases or proteases that are overactive in cancerous tissues.
Experimental Insights : Molecular docking studies suggest strong binding affinities between the compound and target enzymes, indicating potential pathways for therapeutic intervention .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound’s closest analogs differ in substituent positions and electronic profiles. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups : Fluorine and chlorine substituents improve metabolic stability and bioavailability compared to methoxy or hydroxyl groups .
- Melting Points: Analogs with halogenated aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) exhibit higher melting points (206–247.9°C in ) than non-halogenated derivatives, likely due to stronger intermolecular interactions.
Biological Activity
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H9ClN4O2S
- Molecular Weight : 284.72 g/mol
- CAS Number : 843629-64-1
The compound features a triazole ring which is known for its medicinal properties, including antimicrobial and anticancer activities. The sulfanyl group enhances its biological efficacy by potentially improving interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles demonstrate activity against various bacterial strains. The compound has been evaluated for its efficacy against pathogens such as Salmonella typhi and Bacillus subtilis, exhibiting moderate to strong antibacterial activity .
Anticancer Properties
The triazole derivatives have also been investigated for their anticancer potential. In vitro studies have demonstrated that related compounds can inhibit the growth of cancer cell lines, including human breast cancer (MCF-7) and colorectal carcinoma (HCT-116). For example, certain triazole derivatives showed IC50 values in the low micromolar range against these cell lines, indicating promising anticancer activity .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes. Notably, it has shown strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and urinary infections respectively . The mechanism of inhibition involves binding interactions that stabilize the enzyme-inhibitor complex.
The biological activity of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is largely attributed to:
- Interaction with Biological Targets : The triazole ring facilitates hydrogen bonding and π-stacking interactions with amino acids in target proteins.
- Enzyme Binding : The sulfanyl group enhances binding affinity to active sites of enzymes like AChE.
Case Studies
- Antibacterial Screening : A study evaluated a series of triazole derivatives for antibacterial activity against multiple strains. The compound exhibited significant inhibition against Bacillus subtilis, supporting its potential as an antibacterial agent .
- Anticancer Evaluation : In a comparative study of various triazole derivatives, this compound was found to inhibit cell proliferation in MCF-7 cells with an IC50 value of approximately 27 μM, showcasing its potential as an anticancer therapeutic .
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong |
| Antibacterial | Bacillus subtilis | Moderate to Strong |
| Anticancer | MCF-7 (Breast Cancer) | ~27 μM |
| Anticancer | HCT-116 (Colorectal Cancer) | ~43 μM |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong Inhibition |
Q & A
Q. What synthetic strategies are recommended for the efficient preparation of this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides or condensation of hydrazine derivatives with carbonyl compounds .
- Step 2 : Introduction of the sulfanylacetamide moiety via nucleophilic substitution between the triazole-thiol intermediate and chloroacetamide derivatives .
- Critical parameters : Use of anhydrous conditions for thiol activation, controlled pH to avoid side reactions, and purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients).
- Validation : Monitor reaction progress using TLC and confirm final structure via NMR and mass spectrometry .
Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
- X-ray crystallography : Resolves bond lengths, angles, and spatial arrangement of substituents (e.g., 3-chlorophenyl and 4-fluorophenyl groups). Example: Triazole derivatives with similar substituents were analyzed at 298 K with R-factors < 0.04 .
- NMR spectroscopy : Key signals include the NH proton of the acetamide group (~10–12 ppm) and aromatic protons split by para-substituents .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ for C₁₆H₁₂ClFN₅OS expected at m/z 384.04) .
Q. What in vitro biological screening models are appropriate for initial activity assessment?
- Anti-inflammatory/exudative activity : Use rat paw edema models (e.g., formalin-induced) to measure inhibition of fluid extravasation .
- Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates, with IC₅₀ determination via dose-response curves .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Systematically modify the 3-chlorophenyl (e.g., replace Cl with Br, CF₃) and 4-fluorophenyl groups (e.g., substitute F with NO₂, OCH₃) to assess electronic effects .
- Scaffold hopping : Replace the triazole core with oxadiazole or thiadiazole rings to evaluate heterocycle influence on target binding .
- Data analysis : Use multivariate regression to correlate Hammett σ values or logP with biological activity metrics (e.g., IC₅₀) .
Q. What computational methods predict binding affinity and metabolic stability?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2, EGFR). Focus on hydrogen bonding with the acetamide group and hydrophobic contacts with aryl substituents .
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F > 30), blood-brain barrier penetration, and CYP450 metabolism risks .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .
Q. How can solubility and stability challenges be addressed during formulation?
- Salt formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility. Monitor pH-dependent stability via HPLC .
- Nanoformulations : Use PEGylated liposomes or cyclodextrin complexes to enhance bioavailability. Characterize particle size (DLS) and encapsulation efficiency .
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H₂O₂) to identify degradation pathways .
Q. What strategies mitigate batch-to-batch variability during scale-up synthesis?
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction endpoints .
- Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology (RSM) .
- Crystallization control : Use seeding techniques and anti-solvent addition to ensure uniform particle morphology .
Q. How can synergistic effects be evaluated in combination therapies?
- Checkerboard assays : Test with standard drugs (e.g., cisplatin, doxorubicin) to calculate fractional inhibitory concentration indices (FICI) .
- Transcriptomic profiling : Perform RNA-seq on treated cells to identify pathways modulated by the compound-drug combination .
- In vivo validation : Use xenograft models to assess tumor growth inhibition with monotherapy vs. combination regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
